2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-OL
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Overview
Description
2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-OL is a chemical compound with the molecular formula C9H13NO3S and a molecular weight of 215.27 g/mol . This compound is characterized by the presence of an aminomethyl group attached to a benzenesulfonyl moiety, which is further connected to an ethan-1-ol group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-OL typically involves the reaction of 3-(aminomethyl)benzenesulfonyl chloride with ethanol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-OL is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The sulfonyl group can also participate in various biochemical pathways, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-ol hydrochloride: A hydrochloride salt form with similar chemical properties.
3-(Aminomethyl)benzenesulfonamide: Lacks the ethan-1-ol group but shares the aminomethyl and benzenesulfonyl moieties.
Uniqueness
This compound is unique due to the presence of both the aminomethyl and ethan-1-ol groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various research applications .
Properties
IUPAC Name |
2-[3-(aminomethyl)phenyl]sulfonylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c10-7-8-2-1-3-9(6-8)14(12,13)5-4-11/h1-3,6,11H,4-5,7,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNGRHODEIDNRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CCO)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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